6-(Tert-butylsulfanyl)pyridine-3-carboximidamide hydrochloride is a chemical compound with significant relevance in the field of medicinal chemistry. It is characterized by the presence of a pyridine ring substituted with a tert-butylsulfanyl group and a carboximidamide functional group. The compound's molecular formula is and it has been assigned the CAS Number 1423025-27-7. Its classification falls under the category of organic compounds, specifically those containing sulfur and nitrogen functionalities.
The synthesis of 6-(tert-butylsulfanyl)pyridine-3-carboximidamide hydrochloride typically involves several steps, utilizing various reagents and conditions. One common method includes the reaction of 6-chloropyridine-3-carboximidamide with tert-butyl mercaptan in the presence of a base, which facilitates the substitution reaction to introduce the tert-butylsulfanyl group.
The molecular structure of 6-(tert-butylsulfanyl)pyridine-3-carboximidamide hydrochloride features a pyridine ring that is substituted at the sixth position with a tert-butylsulfanyl group. The carboximidamide functional group is located at the third position of the pyridine ring.
CC(C)(C)SNC(=N)C1=CC=NC=C1C(=N)N
ZKXQWZSHKZQGQF-UHFFFAOYSA-N
6-(Tert-butylsulfanyl)pyridine-3-carboximidamide hydrochloride can undergo various chemical reactions typical for compounds containing amine and thiol functionalities. Notably, it can participate in nucleophilic substitution reactions due to its electrophilic sites.
The mechanism of action for 6-(tert-butylsulfanyl)pyridine-3-carboximidamide hydrochloride is primarily associated with its potential biological activities, particularly in anti-inflammatory processes. The compound may function by modulating specific signaling pathways involved in inflammation, although detailed mechanistic studies are necessary to elucidate these processes fully.
6-(Tert-butylsulfanyl)pyridine-3-carboximidamide hydrochloride exhibits several notable physical and chemical properties:
This compound has potential applications in scientific research, particularly within medicinal chemistry and pharmacology. Its structure suggests possible uses as an anti-inflammatory agent or as a building block for synthesizing other bioactive compounds.
CAS No.: 17355-83-8
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 358-74-7
CAS No.: 16079-52-0